(4E)-2,7-diaminooct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2,7-diaminooct-4-enedioic acid is an organic compound with a unique structure characterized by the presence of amino groups and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,7-diaminooct-4-enedioic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reduction of water under pressure and at elevated temperatures by carbon or methane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2,7-diaminooct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4E)-2,7-diaminooct-4-enedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-2,7-diaminooct-4-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4E)-4-Aminohex-4-enoic acid: This compound shares a similar structure but differs in the length of the carbon chain and the position of the amino groups.
2E,4E-decadienoic acid: Another compound with a conjugated double bond, but with different functional groups and applications.
Uniqueness
(4E)-2,7-diaminooct-4-enedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O4 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-2,7-diaminooct-4-enedioic acid |
InChI |
InChI=1S/C8H14N2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h1-2,5-6H,3-4,9-10H2,(H,11,12)(H,13,14)/b2-1+ |
InChI Key |
BFXNXODAMRCMKX-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CC(C(=O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(C=CCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.